

1-Acetylpiridine-4-carboxylic Acid: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Acetylpiridine-4-carboxylic acid

Cat. No.: B014908

[Get Quote](#)

Introduction: The Strategic Value of the Piperidine Moiety

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of natural products and clinically successful drugs.[1][2] Its six-membered saturated heterocyclic structure provides a unique combination of conformational flexibility and chemical stability, allowing for precise three-dimensional arrangements that can effectively interact with biological targets.[3] The ability to functionalize the piperidine ring at various positions makes it an exceptionally adaptable building block in drug design.[1] This adaptability is crucial for fine-tuning a molecule's physicochemical properties, such as lipophilicity and basicity, which in turn governs its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[3][4]

Within this important class of heterocycles, **1-acetylpiridine-4-carboxylic acid** stands out as a particularly valuable synthetic intermediate.[5] The presence of the N-acetyl group neutralizes the basicity of the piperidine nitrogen, which can be advantageous in certain structure-activity relationship (SAR) studies, preventing unwanted interactions with acidic biological targets. The carboxylic acid at the 4-position provides a convenient handle for a variety of chemical transformations, most notably amide bond formation, a ubiquitous linkage in pharmaceuticals.[6] This application note will provide a comprehensive overview of the properties, synthesis, and key applications of **1-acetylpiridine-4-carboxylic acid**, complete

with detailed experimental protocols for its utilization in the synthesis of high-value therapeutic agents.

Physicochemical Properties and Synthesis

1-Acetylpiridine-4-carboxylic acid is a white to light yellow crystalline powder with a melting point of 180-184 °C.^[7] It is soluble in water and has a molecular weight of 171.19 g/mol .^[8]

Property	Value	Source
Molecular Formula	C ₈ H ₁₃ NO ₃	
Molecular Weight	171.19 g/mol	
CAS Number	25503-90-6	
Melting Point	180-184 °C	[7]
Appearance	White to light yellow crystalline powder	[5]
pKa	4.45	[9]

A common and straightforward synthesis of **1-acetylpiridine-4-carboxylic acid** involves the acetylation of isonicotic acid (piridine-4-carboxylic acid) using acetic anhydride.^[10]

Protocol 1: Synthesis of 1-Acetylpiridine-4-carboxylic Acid

This protocol describes the acetylation of piperidine-4-carboxylic acid to yield **1-acetylpiridine-4-carboxylic acid**.

Materials:

- Piperidine-4-carboxylic acid
- Acetic anhydride

- Ethyl ether
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Rotary evaporator
- Buchner funnel and filter paper

Procedure:

- In a round-bottom flask, combine 100 g of 4-piperidinocarboxylic acid with 400 ml of acetic anhydride.[\[11\]](#)
- Heat the mixture to reflux for 2 hours.[\[11\]](#)
- Allow the reaction to cool to room temperature and stir overnight.[\[11\]](#)
- Concentrate the reaction mixture under reduced pressure using a rotary evaporator.[\[11\]](#)
- Grind the resulting residue with ethyl ether, filter the solid using a Buchner funnel, and wash with additional ethyl ether to yield the final product.[\[11\]](#)

Applications in Medicinal Chemistry: A Gateway to Diverse Therapeutics

1-Acetyl piperidine-4-carboxylic acid is a versatile building block for the synthesis of a wide range of biologically active molecules. Its utility has been demonstrated in the development of antagonists for critical G-protein coupled receptors (GPCRs) and inhibitors of key enzymes involved in disease progression.

Application 1: Synthesis of CCR5 Antagonists for HIV Treatment

The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of the most common strains of HIV into host cells. Antagonists of this receptor represent a significant class of anti-HIV therapeutics. **1-Acetylpiriperidine-4-carboxylic acid** has been successfully employed as a key building block in the synthesis of potent piperidine-4-carboxamide-based CCR5 antagonists.[10]

[Click to download full resolution via product page](#)

Protocol 2: Synthesis of a Piperidine-4-carboxamide CCR5 Antagonist

This protocol is adapted from the synthesis of potent CCR5 antagonists as described by Imamura et al.[10] It outlines the amide coupling of **1-acetylpiriperidine-4-carboxylic acid** with a substituted aniline derivative.

Materials:

- **1-Acetylpiriperidine-4-carboxylic acid**
- Substituted aniline derivative (e.g., 3,4-dichloroaniline)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- 1-Hydroxybenzotriazole (HOBT)
- N,N-Diisopropylethylamine (DIPEA)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

- Round-bottom flask
- Magnetic stirrer
- Standard laboratory glassware

Procedure:

- Dissolve **1-acetyl piperidine-4-carboxylic acid** (1.0 eq) in DMF.
- To the stirred solution, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
- Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
- Add the substituted aniline derivative (1.0 eq) to the reaction mixture.
- Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired piperidine-4-carboxamide.

Application 2: Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases are a family of enzymes that play a critical role in regulating the cell cycle. Their dysregulation is a hallmark of many cancers, making them attractive targets for cancer therapy. **1-Acetyl piperidine-4-carboxylic acid** serves as a valuable scaffold for the development of CDK inhibitors.^[1]

Application 3: Synthesis of Neurokinin-1 (NK1) Receptor Antagonists

The neurokinin-1 (NK1) receptor, the preferred receptor for the neuropeptide Substance P, is implicated in a variety of physiological processes, including pain, inflammation, and emesis. Antagonists of the NK1 receptor have therapeutic potential for the treatment of these conditions. The piperidine scaffold, and by extension **1-acetyl piperidine-4-carboxylic acid**, is a key structural motif in the design of potent NK1 receptor antagonists.[\[1\]](#)

Conclusion

1-Acetyl piperidine-4-carboxylic acid is a highly valuable and versatile building block in modern medicinal chemistry. Its unique combination of a conformationally constrained piperidine ring, a masked basic nitrogen, and a readily functionalizable carboxylic acid makes it an ideal starting material for the synthesis of a diverse range of therapeutic agents. The protocols outlined in this application note provide a practical guide for researchers to leverage the potential of this important scaffold in their drug discovery and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]
- 4. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2003084950A1 - Synthesis of piperidine and piperazine compounds as ccr5 antagonists - Google Patents [patents.google.com]
- 11. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-Acetyl piperidine-4-carboxylic Acid: A Versatile Scaffold for Modern Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b014908#1-acetyl-piperidine-4-carboxylic-acid-as-a-building-block-in-medicinal-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com